3-Fluorobenzyl bromide chemical properties
3-Fluorobenzyl bromide chemical properties
An In-depth Technical Guide to 3-Fluorobenzyl Bromide
Introduction
3-Fluorobenzyl bromide, identified by CAS number 456-41-7, is a substituted aromatic halogen compound widely utilized as a key intermediate in organic synthesis.[1][2] Its chemical structure consists of a benzene ring substituted with a fluorine atom at position 3 and a bromomethyl group at position 1. This arrangement makes it a valuable reagent for introducing the 3-fluorobenzyl moiety into various molecular scaffolds.[2]
The presence of the fluorine atom can significantly enhance the lipophilicity and metabolic stability of target molecules, improving their pharmacokinetic profiles.[2] Consequently, 3-fluorobenzyl bromide is a crucial building block in the development of novel therapeutic agents and is frequently employed in the synthesis of a wide range of biologically active compounds, including antidiabetic, anti-viral, and anti-cancer agents.[1][3] It is also used in the production of specialty polymers and advanced materials.[2]
Physicochemical Properties
3-Fluorobenzyl bromide is a colorless to light yellow liquid under standard conditions.[1][2] Its core physicochemical properties are summarized in the table below, providing essential data for researchers and chemists for reaction planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 456-41-7 | [1][2][4] |
| Molecular Formula | C₇H₆BrF | [2][4][5] |
| Molecular Weight | 189.02 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 88 °C at 20 mmHg | [1][2] |
| Density | 1.541 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.546 | [1][2] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [3][4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |
| Storage Temperature | 2-8°C | [3] |
Reactivity and Applications
The primary reactivity of 3-fluorobenzyl bromide stems from the benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile attachment of the 3-fluorobenzyl group to a wide variety of nucleophiles, such as amines, alcohols, and carbanions.
Its applications are predominantly in:
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Pharmaceutical Development : It is a key intermediate for creating fluorinated compounds which often show enhanced biological activity.[2] It is used in the synthesis of drugs for diabetes, viral infections, and cancer.[1][3]
-
Agrochemicals : The compound serves as a building block for new crop protection agents.[2]
-
Material Science : It is employed in producing specialty polymers and resins, contributing to advanced materials used in electronics and coatings.[2]
-
Bioconjugation : The reactive bromide group facilitates easy attachment to biomolecules, aiding in the design of targeted drug delivery systems.[2]
Experimental Protocols
While specific experimental conditions are highly dependent on the substrate and desired product, the following sections provide generalized protocols for the synthesis and use of 3-fluorobenzyl bromide.
Synthesis of 3-Fluorobenzyl Bromide
A common method for the synthesis of 3-fluorobenzyl bromide is through the bromomethylation of fluorobenzene.[1][5] Another approach involves the radical bromination of 3-fluorotoluene.
Representative Protocol: Radical Bromination of 3-Fluorotoluene
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride.
-
Initiation : Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reaction : Heat the mixture to reflux. The reaction progress can be monitored by GC-MS or TLC.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification : Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-fluorobenzyl bromide.
Caption: Workflow for the synthesis of 3-Fluorobenzyl Bromide.
General Protocol for Nucleophilic Substitution
3-Fluorobenzyl bromide is an effective alkylating agent. The following is a general procedure for its reaction with a generic nucleophile (Nu⁻).
-
Reaction Setup : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).
-
Base Addition : If the nucleophile is not anionic, add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) (1.1-1.5 eq) and stir for 15-30 minutes.
-
Alkylation : Add 3-fluorobenzyl bromide (1.0-1.2 eq) dropwise to the solution at room temperature or 0 °C.
-
Reaction Monitoring : Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Workup : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for nucleophilic alkylation reactions.
Safety and Handling
3-Fluorobenzyl bromide is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[4][7]
-
Hazards : Causes severe skin burns and eye damage.[6][8] It is also a combustible liquid and may cause respiratory irritation.[4][8]
-
Personal Protective Equipment (PPE) : Wear tightly fitting safety goggles, a face shield, chemical-impermeable gloves, and fire/flame-resistant impervious clothing.[4][7] A full-face respirator with an appropriate filter should be used if exposure limits are exceeded.[7]
-
Handling : Handle in a well-ventilated place, preferably within a chemical fume hood.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use non-sparking tools and proper grounding procedures to avoid static electricity.[8] The material is moisture-sensitive and should be stored under an inert atmosphere.[9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[3][9] Keep away from incompatible materials such as strong bases, strong oxidizing agents, alcohols, and amines.[8][9]
-
Spills and Disposal : In case of a spill, evacuate personnel to a safe area.[7] Prevent the chemical from entering drains.[7] Collect spillage using spark-proof tools and dispose of it as hazardous waste in accordance with local, regional, and national regulations.[7][10]
Conclusion
3-Fluorobenzyl bromide is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for introducing the 3-fluorobenzyl group. The strategic incorporation of this moiety has proven beneficial for optimizing the biological profiles of drug candidates. Adherence to strict safety protocols is mandatory when handling this corrosive and reactive compound to ensure the safety of laboratory personnel and the environment.
References
- 1. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluorobenzyl bromide CAS#: 456-41-7 [m.chemicalbook.com]
- 4. 3-Fluorobenzyl bromide 99 456-41-7 [sigmaaldrich.com]
- 5. 3-Fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
